molecular formula C11H15NO6 B13143471 Diethyl4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate

Diethyl4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate

Cat. No.: B13143471
M. Wt: 257.24 g/mol
InChI Key: KWLQUZJIBLUSSN-UHFFFAOYSA-N
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Description

Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate is a chemical compound with the molecular formula C11H13NO5. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological and pharmacological activities. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as magnesium ferrite nanoparticles, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction produces tetrahydropyridine compounds .

Scientific Research Applications

Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate involves its interaction with specific molecular targets. As a dihydropyridine derivative, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate is unique due to its specific substitution pattern and the presence of the oxo group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other dihydropyridine derivatives .

Properties

Molecular Formula

C11H15NO6

Molecular Weight

257.24 g/mol

IUPAC Name

diethyl 4-oxo-1H-pyridine-2,6-dicarboxylate;hydrate

InChI

InChI=1S/C11H13NO5.H2O/c1-3-16-10(14)8-5-7(13)6-9(12-8)11(15)17-4-2;/h5-6H,3-4H2,1-2H3,(H,12,13);1H2

InChI Key

KWLQUZJIBLUSSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC.O

Origin of Product

United States

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